molecular formula C₂¹³CH₇NO₂S B1147102 DL-Cysteine CAS No. 150146-94-4

DL-Cysteine

Cat. No.: B1147102
CAS No.: 150146-94-4
M. Wt: 122.15
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Description

DL-Cysteine is a sulfur-containing amino acid with the molecular formula C₃H₇NO₂S. It is a racemic mixture of D-Cysteine and L-Cysteine, both of which are naturally occurring enantiomers. This compound is known for its role in various biological processes, including protein synthesis and enzyme catalysis. The thiol group (-SH) in its structure makes it highly reactive and essential for the formation of disulfide bonds in proteins.

Biochemical Analysis

Biochemical Properties

DL-Cysteine often participates in enzymatic reactions as a nucleophile . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of disulfide bonds, which are crucial for the folding, assembly, and stability of proteins . The thiol side chain in this compound is highly reactive, contributing to its role in these biochemical interactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in redox control, ATP production, and serving as a carbon source for biomass and energy production . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The thiol group in this compound is susceptible to oxidation, leading to the formation of the disulfide derivative cystine, which serves an important structural role in many proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It undergoes a low-temperature phase transition into an isosymmetric polymorph, this compound-II, with the conformation of zwitterion changing from gauche− to gauche+ . Information about its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a sole metabolic entrance for reduced sulfur into cell metabolism in most organisms, and it is required for the biosynthesis of sulfur-containing compounds such as L-methionine, thiamine, biotin, and coenzymes A .

Subcellular Localization

It is known that this compound plays a crucial role in protein folding, assembly, and stability through disulfide-bond formation, which suggests that it may be localized to specific compartments or organelles where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Cysteine can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the chemical hydrolysis of proteins, particularly keratin from animal hair or feathers, using hydrochloric acid. This process yields a mixture of amino acids, from which this compound can be isolated.

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. This method involves the use of genetically engineered bacteria, such as Escherichia coli, which are capable of converting substrates like glucose into this compound. The fermentation process is optimized by overexpressing specific genes involved in cysteine biosynthesis and by providing suitable growth conditions, including temperature, pH, and nutrient availability .

Chemical Reactions Analysis

Types of Reactions: DL-Cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group in this compound can be oxidized to form cystine, a dimer linked by a disulfide bond.

    Reduction: Cystine can be reduced back to this compound using reducing agents like dithiothreitol or β-mercaptoethanol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize this compound to cystine.

    Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol are commonly used.

    Substitution: Alkyl halides or acyl chlorides can react with the thiol group to form thioethers or thioesters.

Major Products:

Scientific Research Applications

DL-Cysteine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    L-Cysteine: The L-enantiomer of cysteine, commonly found in proteins and used in various biological processes.

    D-Cysteine: The D-enantiomer, less common in nature but still biologically active.

    Homocysteine: A sulfur-containing amino acid involved in methionine metabolism.

    Cystine: The oxidized dimer form of cysteine, linked by a disulfide bond.

Comparison: DL-Cysteine is unique due to its racemic nature, containing both D- and L-enantiomers. This property allows it to exhibit characteristics of both enantiomers, making it versatile in various applications. Compared to L-Cysteine, this compound is less commonly found in nature but can be synthesized more efficiently. Homocysteine, on the other hand, is primarily involved in metabolic pathways and has distinct roles in health and disease .

Properties

IUPAC Name

2-amino-3-sulfanylpropanoic acid
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InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)
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InChI Key

XUJNEKJLAYXESH-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(=O)O)N)S
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Molecular Formula

C3H7NO2S
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DSSTOX Substance ID

DTXSID5046988
Record name DL-Cysteine
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Molecular Weight

121.16 g/mol
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Physical Description

White powder with a sulfurous odor; [Acros Organics MSDS]
Record name DL-Cysteine
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CAS No.

3374-22-9, 202406-97-1, 204523-09-1
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Record name DL-Cysteine
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Record name DL-cysteine
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Record name CYSTEINE, DL-
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Q & A

Q1: What is the molecular formula and weight of DL-Cysteine?

A1: this compound has the molecular formula C3H7NO2S and a molecular weight of 121.16 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic peaks in various spectroscopic analyses. For instance, its Raman spectrum reveals distinct bands associated with the –SH group, offering insights into its hydrogen bonding behavior under varying pressure conditions. []

Q3: Does this compound exhibit polymorphism?

A3: Yes, this compound exists in different polymorphic forms. For instance, a high-temperature polymorph (I) and a low-temperature polymorph (II) have been identified, with the transition involving side-chain rotation and hydrogen-bond network rearrangement. [] The low-temperature polymorph (II) can be directly obtained through freeze-drying this compound aqueous solutions. []

Q4: How does particle size influence the polymorphic transitions of this compound?

A4: Interestingly, particle size significantly impacts the transition kinetics. Smaller particles of this compound (around 0.1 to 1 μm) can favor the formation and preservation of the metastable low-temperature polymorph (II). [] Larger particles (over 1 μm) more readily undergo the transition to the low-temperature form upon cooling, displaying a significant hysteresis. []

Q5: Does the chirality of cysteine affect its crystal structure?

A5: Yes, the crystal structures of L-cysteine and this compound exhibit significant differences. These variations contribute to their distinct responses to changes in temperature and pressure. [, ] For example, this compound displays a series of phase transitions under pressure, while L-cysteine undergoes a more gradual structural change. []

Q6: Can the stability of cysteine-containing crystal structures be enhanced?

A6: Research suggests that immobilizing the amino acid side chain in cysteine-containing crystals can increase their stability. This can be accomplished through modifications like N-acetylation or by co-crystallization with specific acids like oxalic acid. []

Q7: How does this compound react with glutathione in a biological context?

A7: this compound, particularly its metabolite S-(2-chloroethyl)-DL-cysteine (CEC), can react with glutathione, leading to a depletion of intracellular glutathione levels. This depletion is partly attributed to the formation of S-[2-(DL-cysteinyl)ethyl]glutathione. []

Q8: What is the role of an episulfonium ion in the toxicity of S-(2-chloroethyl)-DL-cysteine (CEC)?

A8: The formation of an episulfonium ion from CEC is crucial for its cytotoxic effects. Analogues of CEC that cannot form this electrophilic intermediate do not exhibit the same toxicity. []

Q9: Can this compound act as a sequestering agent for acetaldehyde in vivo?

A9: While this compound itself may not be effective, certain derivatives, particularly those with bulky beta-substitutions or beta,beta-disubstitutions, have shown potential in sequestering acetaldehyde in vivo, similar to D-(-)-penicillamine. []

Q10: What is the role of this compound in the biosynthesis of cystathionine?

A10: this compound can be utilized in the biosynthesis of cystathionine, an important amino acid, particularly in the brain. Studies have shown that administration of this compound can lead to increased cystathionine levels in both liver homogenates and brain tissue. [, ]

Q11: Can this compound be used in the synthesis of zero-valent iron nanoparticles?

A11: Yes, this compound has proven to be an effective size-stabilizing agent in the synthesis of zero-valent iron nanoparticles. Its concentration significantly influences the resulting nanoparticle size and composition. []

Q12: Does this compound have applications in preventing postharvest senescence in plants?

A12: Both D-cysteine and L-cysteine, as precursors to hydrogen sulfide, can delay postharvest senescence in green leafy vegetables. This effect is attributed to their ability to reduce respiration rates and ethylene production. []

Q13: What role does this compound play in protecting against gastric ulceration?

A13: Studies show that administration of this compound can offer protection against gastric ulcers in rat models. This protective effect is not related to changes in basal H+ output, suggesting a cytoprotective mechanism. []

Q14: Are there established methods for the optical resolution of this compound?

A14: Yes, this compound can be optically resolved. One method utilizes D-(-)-mandelic acid to form diastereomeric salts, which are separated and subsequently decomposed to yield the individual D- and L-cysteine enantiomers. [, ]

Q15: Can this compound be used as a masking agent in analytical chemistry?

A15: this compound exhibits selective complexing ability with Cu(II) ions, making it a suitable masking agent in the complexometric determination of copper. This property finds application in analyzing copper content in various samples, including alloys and metal complexes. []

Q16: What are the analytical techniques used to study this compound and its interactions?

A16: A variety of analytical techniques are employed to study this compound, including:

  • Spectroscopy: Raman spectroscopy is particularly useful for investigating structural changes and hydrogen bonding in cysteine-containing crystals under varying pressure. [, ]
  • Chromatography: Chromatographic methods, often coupled with mass spectrometry, are valuable for identifying and quantifying this compound and its metabolites in biological samples. []
  • Electrochemical methods: Electrochemical measurements are employed to investigate the inhibitory effects of this compound on copper corrosion. []

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